molecular formula C2H2FN3O2S B3154689 4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 78201-15-7

4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B3154689
CAS No.: 78201-15-7
M. Wt: 151.12 g/mol
InChI Key: NJTSYRNPMQYKOY-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride . This method allows for the preparation of sulfonyl fluoride-substituted triazoles through a series of reactions that include cycloaddition and substitution processes. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often require stringent control of reaction parameters to maintain product quality and consistency.

Chemical Reactions Analysis

4H-1,2,4-Triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.

Common reagents used in these reactions include azides, alkynes, and various nucleophiles. The major products formed from these reactions are typically triazole derivatives with different substituents, which can be further functionalized for various applications .

Comparison with Similar Compounds

4H-1,2,4-Triazole-3-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a triazole ring and a sulfonyl fluoride group, which imparts distinct chemical and biological properties that are valuable for various applications .

Properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSYRNPMQYKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78201-15-7
Record name 4H-1,2,4-triazole-3-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 2
4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 3
4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 4
4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 5
4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 6
4H-1,2,4-triazole-3-sulfonyl fluoride

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